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Compound of Interest

Compound Name: TP-238

Cat. No.: B1193851 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of TP-238 for

the Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) bromodomain. The

information presented herein is intended for researchers, scientists, and drug development

professionals interested in the therapeutic potential of targeting CECR2.

Core Data Summary
TP-238 has been identified as a potent chemical probe for the bromodomains of CECR2 and

BPTF.[1] The following table summarizes the quantitative data regarding the binding affinity of

TP-238 for CECR2.
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Target Assay Metric Value (nM)

Negative

Control (TP-

422)

CECR2 AlphaScreen IC50 30 Inactive

CECR2

Isothermal

Titration

Calorimetry (ITC)

Kd 10 Inactive

BPTF AlphaScreen IC50 350 Inactive

BPTF

Isothermal

Titration

Calorimetry (ITC)

Kd 120 Inactive

Mechanism of Action and Signaling Pathway
CECR2 is a bromodomain-containing protein that functions as an epigenetic "reader" by

recognizing acetylated lysine residues on histones.[2][3] This recognition is a key step in the

process of chromatin remodeling, which plays a crucial role in regulating gene expression.

CECR2 is a component of the CERF (CECR2-containing remodeling factor) complex, which

also includes the ATPase SNF2L.[4][5] This complex utilizes the energy from ATP hydrolysis to

alter the structure of chromatin, thereby influencing the accessibility of DNA to transcription

factors and other regulatory proteins.

TP-238, as a potent binder to the CECR2 bromodomain, is hypothesized to act as a

competitive inhibitor of acetylated histone binding. By occupying the acetyl-lysine binding

pocket of the bromodomain, TP-238 would prevent the recruitment of the CERF complex to

specific chromatin loci. This disruption of CECR2-mediated chromatin remodeling can be

expected to modulate the transcription of target genes. The precise downstream effects on

cellular signaling pathways are dependent on the specific genes regulated by CECR2 in a

given cellular context.
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Hypothesized Signaling Pathway of TP-238 Action
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Hypothesized mechanism of TP-238 in disrupting CECR2-mediated chromatin remodeling.

Experimental Protocols
Detailed experimental protocols for the assays used to determine the binding affinity of TP-238
are provided below.
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AlphaScreen Assay
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology was

utilized to determine the half-maximal inhibitory concentration (IC50) of TP-238 against the

CECR2 bromodomain.

Principle: This assay measures the interaction between a biotinylated histone peptide and a

GST-tagged CECR2 bromodomain. Donor beads are coated with streptavidin to bind the

biotinylated peptide, and acceptor beads are coated with anti-GST antibodies to bind the

bromodomain. When the peptide and bromodomain interact, the beads are brought into close

proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which diffuses to

the nearby acceptor bead, triggering a chemiluminescent signal at 520-620 nm. A competitor

compound like TP-238 will disrupt the protein-peptide interaction, leading to a decrease in the

signal.

Methodology:

Reagents: Biotinylated histone H4 acetylated at lysine 16 (H4K16ac) peptide, GST-tagged

CECR2 bromodomain, streptavidin-coated donor beads, anti-GST acceptor beads, and

assay buffer.

Procedure:

A solution of the GST-tagged CECR2 bromodomain and the biotinylated H4K16ac peptide

is prepared in the assay buffer.

Serial dilutions of TP-238 or the negative control (TP-422) are added to the wells of a 384-

well plate.

The protein-peptide mixture is then added to the wells.

The plate is incubated to allow for binding and competition to occur.

A suspension of acceptor beads is added, followed by a brief incubation.

A suspension of donor beads is added under subdued light conditions, followed by a final

incubation period.
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The plate is read on an AlphaScreen-capable plate reader.

Data Analysis: The resulting signal is plotted against the logarithm of the inhibitor

concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-

response curve.

Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry was employed to directly measure the dissociation constant

(Kd) of the interaction between TP-238 and the CECR2 bromodomain.

Principle: ITC is a thermodynamic technique that directly measures the heat released or

absorbed during a binding event. A solution of the ligand (TP-238) is titrated into a solution of

the protein (CECR2 bromodomain) in the sample cell of a calorimeter. The heat change upon

each injection is measured and plotted against the molar ratio of ligand to protein.

Methodology:

Reagents: Purified CECR2 bromodomain and TP-238, both in the same dialysis buffer to

minimize heat of dilution effects.

Procedure:

The sample cell of the ITC instrument is filled with a solution of the CECR2 bromodomain

at a known concentration.

The injection syringe is filled with a solution of TP-238 at a significantly higher

concentration.

A series of small, sequential injections of TP-238 into the sample cell is initiated.

The heat change after each injection is measured by the instrument.

Data Analysis: The raw data of heat change per injection is integrated to obtain the heat

released or absorbed per mole of injectant. This is then plotted against the molar ratio of

ligand to protein. The resulting binding isotherm is fitted to a single-site binding model to

determine the thermodynamic parameters of the interaction, including the dissociation

constant (Kd), the change in enthalpy (ΔH), and the change in entropy (ΔS).[1]
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Isothermal Titration Calorimetry (ITC) Experimental Workflow
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A generalized workflow for determining binding affinity using Isothermal Titration Calorimetry.
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Selectivity
TP-238 exhibits selectivity for the CECR2 and BPTF bromodomains. The closest off-target

bromodomain inhibition was observed for BRD9, with an IC50 of 1.4 µM.[1] Furthermore, TP-
238 has been profiled against a panel of 338 kinases and showed no activity at a concentration

of 1 μM, indicating a high degree of selectivity against the kinome.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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